

Application Notes: Tetraallyltin as a Versatile Allyl Transfer Reagent

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Compound of Interest

Compound Name: Tetraallyltin

Cat. No.: B1360086

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Audience: Researchers, scientists, and drug development professionals.

Introduction Tetraallyltin, also known as tetraallylstannane, is a versatile and reactive organotin compound widely utilized in organic synthesis.[1] With four allyl groups covalently bonded to a central tin atom, it serves as an efficient allyl transfer reagent, particularly for the formation of carbon-carbon bonds.[1] This process, known as allylation, is fundamental in the synthesis of complex organic molecules, creating homoallylic alcohols and amines which are valuable intermediates in the production of natural products and pharmaceuticals.[2][3]

Tetraallyltin is appreciated for its stability and effectiveness in promoting reactions under specific conditions, often facilitated by Lewis acids to enhance reactivity.[1][4]

Physicochemical Properties Tetraallyltin is a colorless to slightly yellow liquid with the following properties:

Property	Value	Reference
CAS Number	7393-43-3	[1][5]
Molecular Formula	C ₁₂ H ₂₀ Sn	[1][6]
Molecular Weight	283.00 g/mol	[5]
Density	~1.18 g/mL at 25 °C	[5]
Boiling Point	69-70 °C at 1.5 mmHg	[5]
Refractive Index	n ₂₀ /D 1.539	[5]

Applications in Organic Synthesis

Tetraallyltin is a potent nucleophilic allyl source for addition to various electrophiles. Its utility is significantly enhanced in the presence of a Lewis acid catalyst, which activates the electrophile towards nucleophilic attack.

Allylation of Carbonyl Compounds (Aldehydes and Ketones)

The addition of an allyl group to aldehydes and ketones yields homoallylic alcohols, a crucial functional group in synthetic chemistry.[2] While various allylating agents exist, **tetraallyltin** offers a reliable method, especially in Lewis acid-catalyzed systems.[7] Enantioselective allylations have been achieved using **tetraallyltin** in conjunction with chiral Lewis acids or promoters, providing access to optically active homoallylic alcohols, although sometimes with moderate enantioselectivities.[7][8] The reaction generally proceeds via a 1,2-addition mechanism, even with conjugated enones.[7]

Allylation of Imines and Imine Derivatives

The synthesis of homoallylic amines, versatile intermediates for nitrogen-containing compounds, can be accomplished through the allylation of imines and their derivatives.[4] Acylhydrazones, which are stable and easily handled imine surrogates, react smoothly with **tetraallyltin** in the presence of a water-compatible Lewis acid like scandium triflate (Sc(OTf)₃) to afford homoallylic amine derivatives in high yields.[4] A key advantage of this system is its

compatibility with aqueous media, eliminating the need for rigorously dry solvents and substrates.[4]

Table 1: Sc(OTf)₃-Catalyzed Allylation of Benzoylhydrazones with **Tetraallyltin** in Aqueous Media[4]

Entry	Aldehyde/Ketone	Hydrazine	Solvent	Time (h)	Yield (%)
1	Benzaldehyde	Benzoylhydrazine	EtOH-H ₂ O (9:1)	20	91
2	4-Cl-Benzaldehyde	Benzoylhydrazine	EtOH-H ₂ O (9:1)	20	89
3	4-MeO-Benzaldehyde	Benzoylhydrazine	EtOH-H ₂ O (9:1)	20	95
4	2-Naphthaldehyde	Benzoylhydrazine	EtOH-H ₂ O (9:1)	20	90
5	Cinnamaldehyde	Benzoylhydrazine	EtOH-H ₂ O (9:1)	48	85
6	Cyclohexanone	Benzoylhydrazine	EtOH-H ₂ O (9:1)	68	80

Reactions were performed at ambient temperature with 10 mol% Sc(OTf)₃.

Experimental Protocols

Safety Precautions: Organotin compounds are toxic and should be handled with care in a well-ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

Protocol 1: Synthesis of Tetraallyltin[12]

This protocol describes the synthesis of **tetraallyltin** from tin(IV) chloride and allylmagnesium bromide.

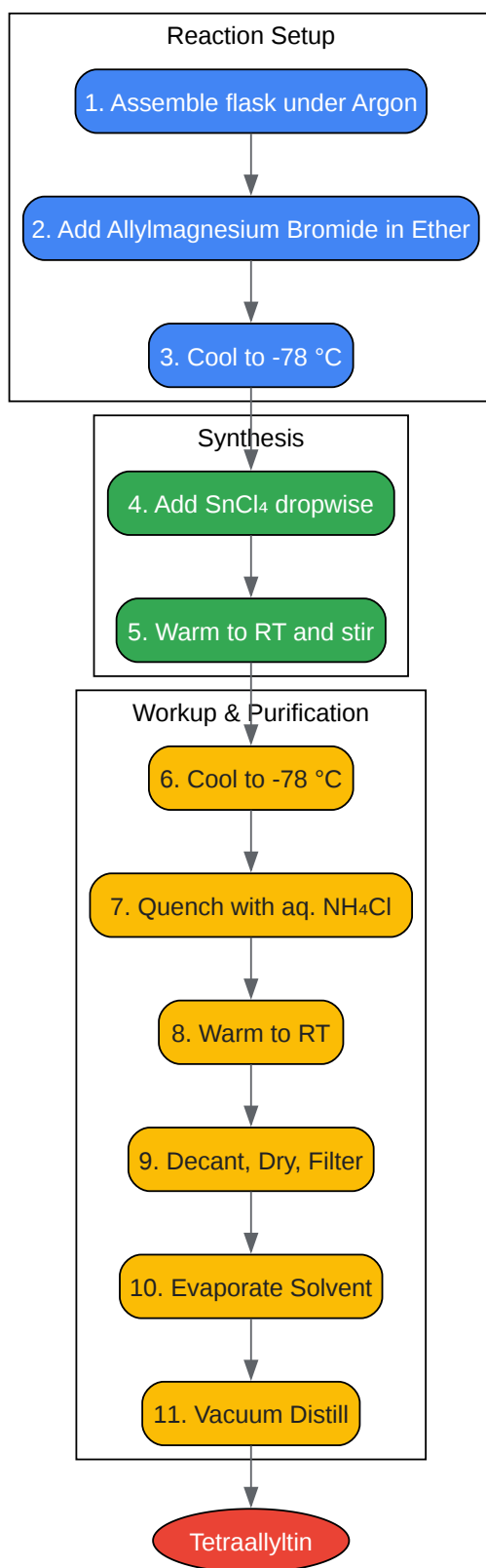
Materials:

- Tin(IV) chloride (SnCl_4)
- Allylmagnesium bromide (0.75 M in diethyl ether)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Anhydrous diethyl ether (Et_2O)
- Celite
- Argon gas supply
- 1 L round-bottomed flask, magnetic stirrer, dropping funnel

Procedure:

- Equip a 1 L round-bottomed flask with a magnetic stirrer, dropping funnel, and an argon inlet/outlet.
- Under an argon atmosphere, place the ethereal solution of allylmagnesium bromide (470 mL, 0.75 M, 352 mmol) into the flask.
- Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- While stirring vigorously, add tin(IV) chloride (8.60 mL, 74 mmol) dropwise over approximately 10 minutes.
- After the addition is complete, allow the mixture to warm to room temperature over 1 hour and continue stirring for an additional hour.
- Cool the mixture back down to $-78\text{ }^\circ\text{C}$ and slowly add saturated aqueous NH_4Cl (94 mL) dropwise to quench the reaction.

- Allow the mixture to warm to room temperature.
- Decant the ethereal solution from the semi-crystalline precipitate.
- Dry the ethereal solution, filter through Celite, and wash the reaction vessel and Celite with additional Et₂O (50 mL).
- Combine the ethereal solutions and remove the solvent under reduced pressure.
- Purify the residue by vacuum distillation (75 °C / 2.5 mmHg) to yield **tetraallyltin** as a colorless liquid (Expected Yield: ~89%).



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Caption: Experimental workflow for the synthesis of **tetraallyltin**.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Allylation of an Acylhydrazone[4]

This protocol provides a general method for the allylation of an acylhydrazone using **tetraallyltin** and a scandium triflate catalyst in an aqueous medium.

Materials:

- Aldehyde or ketone (1.2 mmol)
- Benzoylhydrazine (1.0 mmol)
- **Tetraallyltin** (0.5 mmol)
- Scandium triflate ($\text{Sc}(\text{OTf})_3$) (0.1 mmol, 10 mol%)
- Ethanol-Water (9:1) mixture
- Ethyl acetate
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica gel for column chromatography

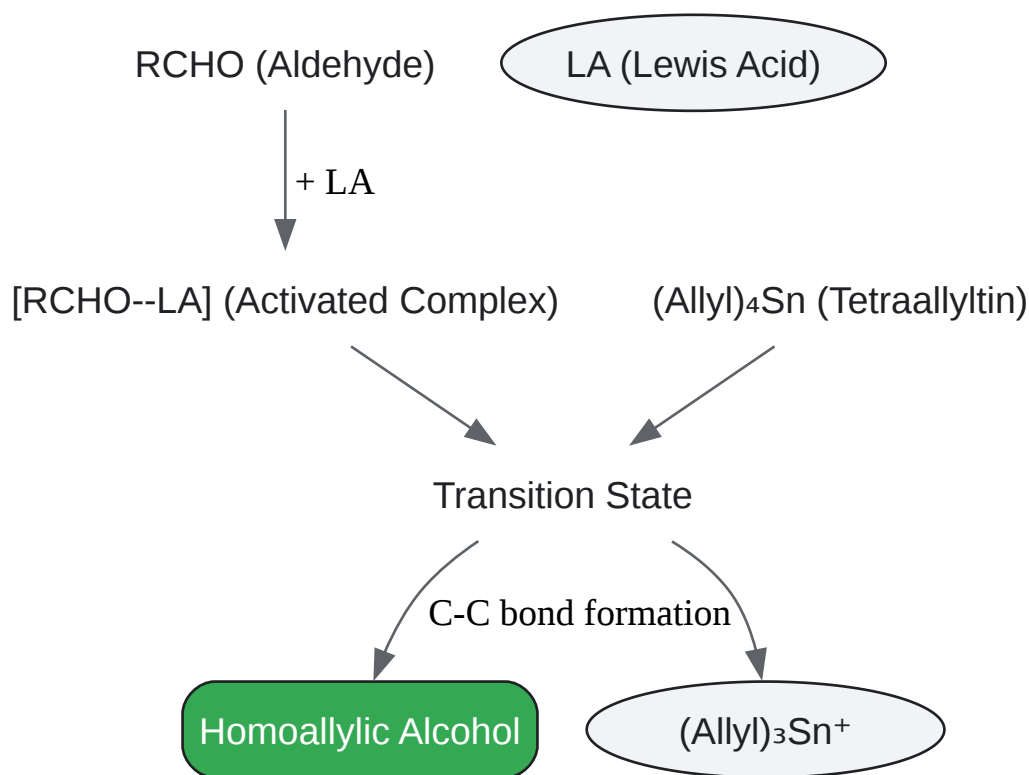
Procedure:

- In a reaction vial, dissolve the aldehyde/ketone (1.2 mmol) and benzoylhydrazine (1.0 mmol) in the EtOH-H₂O (9:1) solvent. Stir for approximately 30 minutes at room temperature to pre-form the acylhydrazone.
- Add scandium triflate (10 mol%) to the mixture and stir for 5 minutes.
- Add **tetraallyltin** (0.5 mmol) to the reaction mixture.
- Stir the reaction at ambient temperature for the required time (typically 20-68 hours), monitoring progress by TLC.

- Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers and dry over anhydrous MgSO_4 .
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic amine derivative.

Reaction Mechanisms and Scope

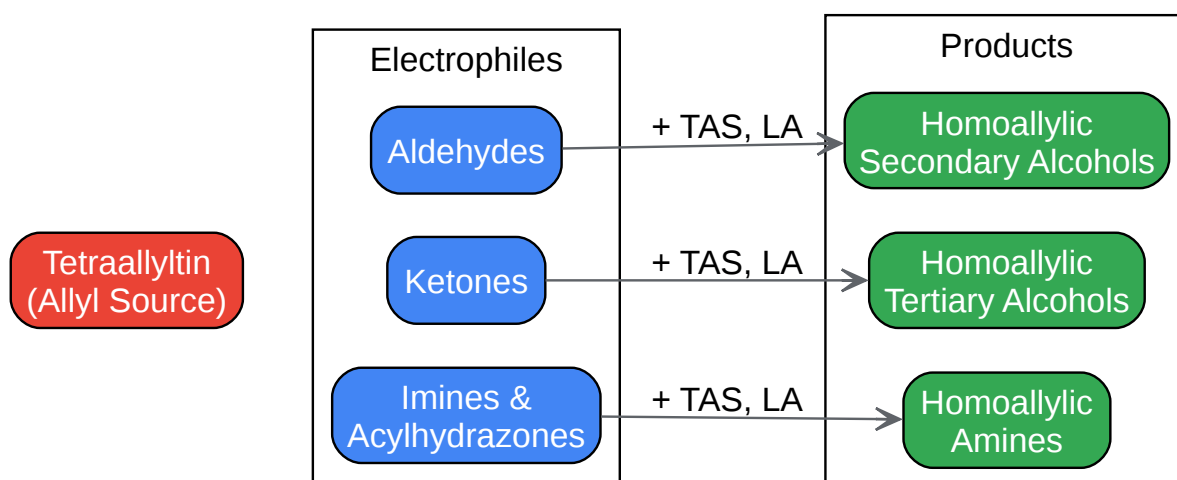
The allylation reaction is typically promoted by a Lewis acid (LA). The Lewis acid coordinates to the electrophile (e.g., the carbonyl oxygen of an aldehyde), increasing its electrophilicity. This activation facilitates the nucleophilic attack by one of the allyl groups from the **tetraallyltin** molecule. The resulting triallyltin moiety is released.



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Caption: Lewis acid-catalyzed allylation of an aldehyde.

The versatility of **tetraallyltin** allows it to react with a range of electrophilic substrates. This makes it a valuable tool for creating diverse molecular scaffolds.



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Caption: Substrate scope of **tetraallyltin** as an allyl donor.

Conclusion

Tetraallyltin is a highly effective reagent for the transfer of allyl groups to electrophilic centers such as aldehydes, ketones, and imines. Its utility is significantly broadened by the use of Lewis acid catalysts, which promote efficient carbon-carbon bond formation to generate valuable homoallylic alcohols and amines. The compatibility of certain catalytic systems with aqueous media further enhances its appeal from a green chemistry perspective. The straightforward synthesis and reliable reactivity of **tetraallyltin** secure its place as a staple reagent in the toolkit of synthetic organic chemists.

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